

comparative analysis of BEBT-109 and mobocertinib

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A Comparative Analysis of **BEBT-109** and Mobocertinib for the Treatment of Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations

This guide provides a detailed comparative analysis of two targeted therapies, **BEBT-109** and mobocertinib, for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies employed in their evaluation.

Introduction

EGFR exon 20 insertion mutations represent a distinct and challenging subset of NSCLC, historically associated with poor prognosis and limited response to traditional EGFR tyrosine kinase inhibitors (TKIs).[1] Both **BEBT-109** and mobocertinib have emerged as therapeutic agents specifically designed to address this unmet medical need.

BEBT-109 is a potent, oral, pan-mutant-selective EGFR inhibitor that has demonstrated significant preclinical and early clinical activity against a range of EGFR mutations, including exon 20 insertions.[2][3] It is designed to spare wild-type EGFR, potentially leading to a better safety profile.[3][4]

Mobocertinib (formerly TAK-788) is an oral, irreversible TKI designed to selectively target EGFR ex20ins mutations.[5][6] It received accelerated approval from the U.S. Food and Drug



Administration (FDA) in September 2021 for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy.[7][8] However, in October 2023, the manufacturer announced the voluntary withdrawal of the U.S. marketing authorization for mobocertinib after the confirmatory Phase 3 EXCLAIM-2 trial did not meet its primary endpoint.[9]

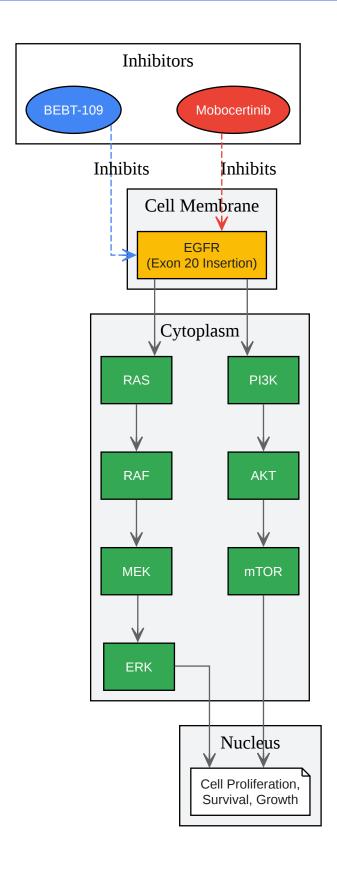
Mechanism of Action

Both **BEBT-109** and mobocertinib are irreversible inhibitors that covalently bind to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor signaling.[3][6] This targeted inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[10]

BEBT-109 is described as a pan-mutant-selective EGFR inhibitor, suggesting broad activity against various EGFR mutations while maintaining selectivity over wild-type EGFR.[2][4] Preclinical data indicate that **BEBT-109** and its metabolites have minimal activity against wild-type EGFR, which may contribute to its favorable safety profile.[4] Mobocertinib was also designed for selectivity for EGFR ex20ins mutants over wild-type EGFR.[5][11]

Signaling Pathway Diagram





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Caption: EGFR signaling pathway and points of inhibition by **BEBT-109** and mobocertinib.



Preclinical Data In Vitro Studies

Parameter	BEBT-109	Mobocertinib
Cell Lines	PC-9 (EGFR ex19del), HCC827 (EGFR ex19del), H1975 (EGFR L858R/T790M), Ba/F3 cells expressing various EGFR ex20ins mutations.[2][3]	Ba/F3 cells expressing various EGFR ex20ins mutations, patient-derived cell lines (e.g., CUTO14).[7][11]
Potency	Showed more potent inhibition of EGFR TKI-sensitive and resistant mutants compared to osimertinib.[12]	Inhibited EGFR ex20ins mutants at lower concentrations than wild-type EGFR.[5] More potent than approved EGFR TKIs against various EGFRex20ins-driven cell lines.[7]
Selectivity	High selectivity for mutant EGFR over wild-type EGFR; metabolites also lack activity against wild-type EGFR.[3][4]	Selectively targets EGFR ex20ins mutations over wild-type EGFR.[5]
Downstream Effects	Dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation.[12]	Abolished pEGFR and inhibited pERK.[7][13]

In Vivo Studies

Parameter	BEBT-109	Mobocertinib
Models	Xenograft models using PC-9, HCC827, and H1975 cell lines, and EGFR ex20ins xenografts. [2][3]	Patient-derived xenografts and murine orthotopic models with diverse EGFRex20ins mutations.[7]
Efficacy	Induced tumor regression and even disappearance in xenograft models.[2][3]	Demonstrated significant in vivo antitumor efficacy.[7]



Clinical Data BEBT-109

A first-in-human, single-arm, open-label, two-stage Phase Ia/Ib clinical trial (CTR20192575) evaluated the safety, pharmacokinetics, and efficacy of **BEBT-109**.

Phase Ib Efficacy in EGFR ex20ins NSCLC (n=18)

Efficacy Endpoint	Result
Objective Response Rate (ORR)	44.4%
Median Progression-Free Survival (PFS)	8.0 months (95% CI: 1.33–14.67)

Safety Profile (Phase Ib) The most common treatment-related adverse events (TRAEs) were:

- Diarrhea (100%; 22.2% ≥Grade 3)
- Rash (66.7%; 5.6% ≥Grade 3)
- Anemia (61.1%; 0% ≥Grade 3)

A Phase III clinical trial for **BEBT-109** as a second-line treatment for NSCLC with EGFR ex20ins mutations has been approved in China.[4]

Mobocertinib

The accelerated approval of mobocertinib was based on the results of an international, non-randomized, open-label, multicohort clinical trial (Study 101, NCT02716116).[7][8] The confirmatory Phase 3 EXCLAIM-2 trial (NCT04129502) compared mobocertinib to platinum-based chemotherapy in the first-line setting.[4][13]

Study 101 Efficacy in Previously Treated EGFR ex20ins NSCLC (n=114)[8]



Efficacy Endpoint	Result
Objective Response Rate (ORR)	28% (95% CI: 20%-37%)
Median Duration of Response (DoR)	17.5 months (95% CI: 7.4-20.3)
Median Progression-Free Survival (PFS)	7.3 months
Median Overall Survival (OS)	24.0 months

EXCLAIM-2 Trial Efficacy in First-Line EGFR ex20ins NSCLC[4][13]

Efficacy Endpoint	Mobocertinib (n=179)	Chemotherapy (n=175)
Median Progression-Free Survival (PFS)	9.6 months (95% CI, 7.1-11.1)	9.6 months (95% CI, 7.2-11.4)
Objective Response Rate (ORR)	32% (95% CI, 26%-40%)	30% (95% CI, 24%-38%)
Median Duration of Response (DoR)	12.0 months	8.4 months

Safety Profile (Study 101)[8] The most common adverse reactions (>20%) were diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain.

Experimental Protocols BEBT-109 First-in-Human Trial (CTR20192575)

- Study Design: Single-arm, open-label, two-stage (Phase Ia dose-escalation and Phase Ib dose-expansion) study.
- Participants: Phase Ia enrolled 11 patients with EGFR T790M-mutated advanced NSCLC.
 Phase Ib enrolled 18 patients with EGFR ex20ins-mutated, treatment-refractory advanced NSCLC.



- Intervention: BEBT-109 administered orally at doses ranging from 20-180 mg/day in Phase la.
- Primary Outcomes: Adverse events and antitumor activity.
- Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.

Experimental Workflow for **BEBT-109** Phase I Trial



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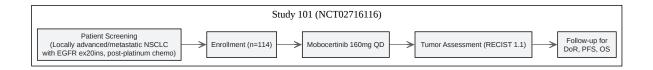
Caption: Workflow of the BEBT-109 first-in-human Phase I clinical trial.

Mobocertinib Study 101 (NCT02716116)

- Study Design: International, non-randomized, open-label, multi-cohort, dose-escalation and dose-expansion study.
- Participants: The efficacy population consisted of 114 patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease had progressed on or after platinum-based chemotherapy.[8]
- Intervention: Mobocertinib 160 mg orally once daily.
- Primary Outcome: Overall Response Rate (ORR) according to RECIST v1.1, as evaluated by a blinded independent central review (BICR).
- Secondary Outcomes: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Experimental Workflow for Mobocertinib Study 101





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Caption: Workflow of the Mobocertinib Study 101 clinical trial.

Conclusion

Both **BEBT-109** and mobocertinib have demonstrated clinical activity against NSCLC harboring EGFR exon 20 insertion mutations, a patient population with high unmet medical need.

BEBT-109 has shown promising early clinical data with a notable objective response rate and a manageable safety profile in a small cohort of patients. Its pan-mutant selectivity and favorable preclinical profile suggest it may offer a wider therapeutic window. The upcoming Phase III trial will be crucial in establishing its definitive role in the treatment landscape.

Mobocertinib provided a new oral treatment option for this patient population and demonstrated meaningful clinical benefit in its initial trials. However, the failure of the confirmatory EXCLAIM-2 trial to demonstrate superiority over chemotherapy in the first-line setting led to its voluntary market withdrawal. The data from the EXCLAIM-2 trial does, however, provide valuable insights for the development of future therapies for this specific mutation.

The comparative data presented in this guide highlights the ongoing efforts to develop effective targeted therapies for EGFR ex20ins-mutated NSCLC. The distinct profiles of **BEBT-109** and mobocertinib underscore the importance of continued research to optimize treatment strategies and improve outcomes for these patients.

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